

# Aminoxyacetamide-PEG3-azide CAS number

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Compound of Interest

Compound Name: Aminoxyacetamide-PEG3-azide

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An In-depth Technical Guide to Aminoxyacetamide-PEG3-azide

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Aminoxyacetamide-PEG3-azide is a heterobifunctional linker molecule integral to the fields of bioconjugation, chemical biology, and drug development. Its unique structure, featuring a terminal aminoxy group and an azide group connected by a flexible polyethylene glycol (PEG) spacer, allows for the sequential and orthogonal conjugation of two different molecules. This guide provides a comprehensive overview of its chemical properties, core applications, and detailed experimental protocols for its use in click chemistry and oxime ligation reactions.

# **Chemical and Physical Properties**

The fundamental properties of **Aminoxyacetamide-PEG3-azide** are summarized below. This data is essential for designing experimental conditions, calculating molar equivalents, and ensuring proper storage and handling.



Property	Value	Citation
CAS Number	1379761-16-6	[1][2][3]
Molecular Formula	C10H21N5O5	[1][2]
Molecular Weight	291.3 g/mol	[1]
Appearance	Colorless to light yellow liquid/oil	[3][4]
Purity	Typically ≥95%	[5]
Solubility	Soluble in DMSO, DMF, acetonitrile, chloroform, methanol	[4]
Storage Conditions	Store at -20°C for long-term stability (up to 3 years in pure form)	[1][2][3]

## **Core Applications in Bioconjugation**

**Aminoxyacetamide-PEG3-azide** serves as a versatile tool for covalently linking biomolecules. Its dual functionality is particularly valuable in the synthesis of complex constructs like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[2][6][7]

- Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody. For instance, the aminoxy group can be reacted with an aldehyde engineered into the antibody's glycan structure, while the azide group is subsequently "clicked" onto an alkyne-modified cytotoxic payload.
- PROTACs: In PROTAC synthesis, this linker can connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[7]
- Biomolecule Labeling: It is widely used for attaching fluorescent dyes, biotin, or other reporter molecules to proteins, oligonucleotides, or cell surfaces for imaging and diagnostic assays.[1]



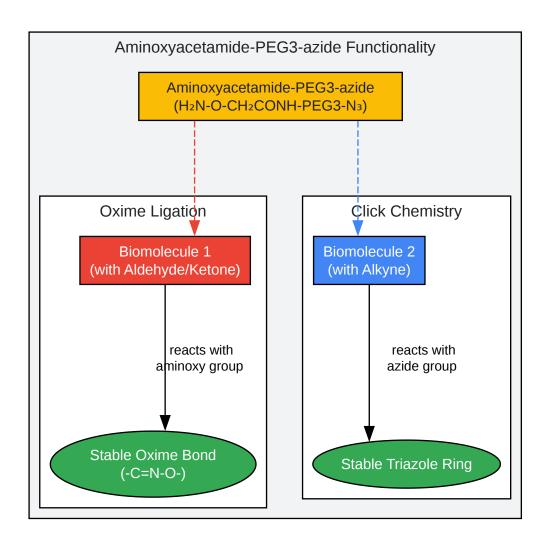
The PEG3 spacer enhances the solubility of the resulting conjugate and provides spatial separation between the conjugated molecules, which can reduce steric hindrance and help maintain the biological activity of the components.[1]

## **Reaction Mechanisms and Workflows**

The power of **Aminoxyacetamide-PEG3-azide** lies in its two orthogonal reactive handles: the aminoxy group for oxime ligation and the azide group for click chemistry.

## **Dual Reactivity Pathway**

The linker enables two distinct, highly selective conjugation reactions. The azide participates in copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), while the aminoxyacetamide group reacts with carbonyls (aldehydes or ketones) to form a stable oxime bond.[1][7]



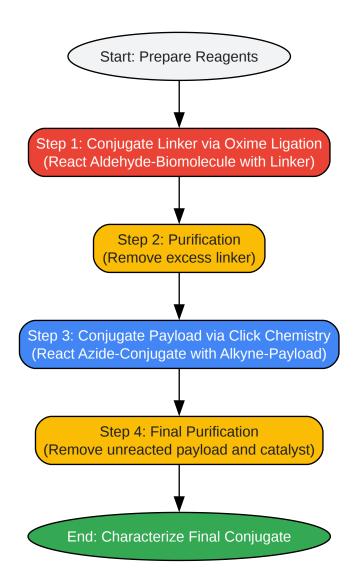


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Caption: Dual reactivity of the linker for oxime ligation and click chemistry.

## **General Experimental Workflow**

A typical workflow for creating a dual-labeled biomolecule involves a sequential conjugation strategy, often starting with the oxime ligation followed by the click reaction, with purification steps in between.



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Caption: Sequential bioconjugation workflow using the bifunctional linker.



## **Experimental Protocols**

The following are generalized protocols that serve as a starting point. Researchers must optimize conditions for their specific biomolecules and applications.

# Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide group of the linker (already conjugated to a biomolecule) and an alkyne-containing molecule.[8]

#### Materials:

- Azide-functionalized biomolecule in a suitable buffer (e.g., PBS).
- Alkyne-containing molecule (e.g., fluorescent dye, drug) in DMSO.
- Copper(II) Sulfate (CuSO<sub>4</sub>) stock solution (e.g., 20-100 mM in water).[9][10]
- Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stock solution.[9][10]
- Reducing Agent: Sodium Ascorbate stock solution (e.g., 100-300 mM in water, freshly prepared).[9][10]

#### Methodology:

- In a microcentrifuge tube, combine the azide-functionalized biomolecule with the alkyne-containing molecule. A 4-50 fold molar excess of the alkyne molecule is often used.[9]
- If not pre-mixed, add the copper-stabilizing ligand (e.g., THPTA) to the CuSO<sub>4</sub> solution and let it incubate for a few minutes.[9][10]
- Add the ligand/CuSO<sub>4</sub> complex to the reaction mixture. The final copper concentration is typically in the range of 50-200 μM.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of the reducing agent should be 1-5 mM.[10]



- Protect the reaction from light if using fluorescent molecules and allow it to incubate at room temperature for 30-60 minutes.[10]
- Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, HPLC, mass spectrometry).
- Once complete, purify the conjugate using size exclusion chromatography, dialysis, or another suitable method to remove the copper catalyst, excess reagents, and by-products.

## **Protocol 2: Oxime Ligation**

This protocol details the reaction between the aminoxy group of the linker and an aldehyde or ketone on a target biomolecule. The reaction is often catalyzed by nucleophilic amines like aniline or phenylenediamine derivatives at a slightly acidic to neutral pH.[11][12]

#### Materials:

- Aldehyde or ketone-functionalized biomolecule in a suitable buffer.
- Aminoxyacetamide-PEG3-azide linker.
- Reaction Buffer: Acetate buffer (pH 4.5-5.5) or PBS (pH 7.0-7.4).
- Catalyst (optional but recommended): Aniline or p-phenylenediamine stock solution (e.g., 100-200 mM in an organic solvent or water).

#### Methodology:

- Dissolve the aldehyde/ketone-functionalized biomolecule in the chosen reaction buffer.
- Add a 10-50 fold molar excess of the **Aminoxyacetamide-PEG3-azide** linker to the solution.
- If catalysis is required for neutral pH conditions, add the catalyst to a final concentration of 10-100 mM. Phenylenediamines have been shown to catalyze the reaction more efficiently than aniline at neutral pH.[11]
- Allow the reaction to proceed at room temperature for 2-24 hours. The reaction is generally faster at acidic pH.[13]



- Monitor the reaction progress by an appropriate analytical method (e.g., mass spectrometry
  to observe the mass shift corresponding to the addition of the linker).
- Upon completion, purify the resulting azide-functionalized biomolecule to remove unreacted linker and catalyst, typically using size exclusion chromatography or dialysis.

## Conclusion

Aminoxyacetamide-PEG3-azide is a powerful and enabling tool for the construction of complex biomolecular conjugates. Its heterobifunctional nature allows for controlled, sequential ligations through two of the most robust and bioorthogonal reactions available: oxime ligation and click chemistry. By understanding its properties and mastering the associated protocols, researchers in drug development and chemical biology can effectively design and synthesize novel ADCs, PROTACs, and advanced diagnostic agents.

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